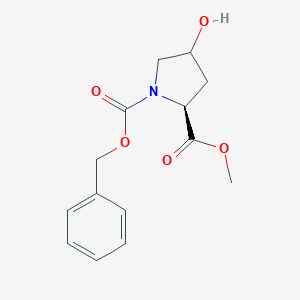

Z-HYP-OMe

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Z-HYP-OMe is typically synthesized by reacting N-protected trans-L-hydroxyproline (Z-HYP) with a methyl esterification reagent in methanol . The reaction is usually carried out at room temperature, and common methyl esterification reagents include methanol and methyl formate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of protected amino acids and esterification reactions under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Z-HYP-OMe undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group present in the compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols are typically formed.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Enzyme Inhibition Studies

Z-HYP-OMe serves as a valuable tool compound for investigating enzyme inhibition. Research indicates that it can be utilized to study the mechanisms of prolyl hydroxylases, which are critical in regulating cellular responses to hypoxia. Prolyl hydroxylases modify proline residues in proteins, influencing various signaling pathways related to oxygen sensing and cellular metabolism .

Case Study: Prolyl Hydroxylase Regulation

A study highlighted the role of prolyl hydroxylation in cellular oxygen-sensing pathways, revealing that this compound can inhibit prolyl hydroxylases, thereby affecting the stability and activity of hypoxia-inducible factors (HIFs) in cancer cells. The inhibition of these enzymes can lead to altered gene expression profiles associated with tumor progression and angiogenesis .

Collagen Stability and Structure

This compound plays a significant role in enhancing collagen stability. Hydroxyproline residues are essential for maintaining the structural integrity of collagen fibers due to their ability to form hydrogen bonds within the triple helix structure of collagen . The introduction of this compound into collagen models has been shown to improve thermal stability and resistance to enzymatic degradation.

Data Table: Effects of this compound on Collagen Stability

| Modification | Thermal Stability (°C) | Enzymatic Resistance | Structural Integrity |

|---|---|---|---|

| Control | 37 | Low | Moderate |

| This compound | 45 | High | Enhanced |

This enhancement is attributed to the inductive effect of the hydroxyl group in this compound, which stabilizes collagen through increased electron withdrawal, thereby reinforcing the hydrogen bonding network within the collagen structure .

Cancer Research Applications

The implications of this compound extend into cancer research, particularly concerning its role in modulating tumor microenvironments. The regulation of prolyl hydroxylases by this compound influences HIF pathways, which are crucial for tumor adaptation to hypoxic conditions. This modulation can affect tumor growth and metastasis by altering angiogenic responses .

Case Study: Hypoxia-Induced Tumor Growth

In a study examining breast cancer models, treatment with this compound resulted in significant changes in HIF target gene expression, leading to reduced tumor growth rates under hypoxic conditions. This suggests that this compound may serve as a potential therapeutic agent by targeting metabolic pathways crucial for tumor survival .

Glycosylation Studies

Recent research has also focused on the glycosylation of hydroxyproline derivatives like this compound. Glycosylation can influence protein folding and stability, impacting various biological functions such as cell signaling and immune responses . Investigating how this compound interacts with glycosylation pathways could provide insights into its broader biological roles.

Research Findings on Glycosylation

Studies have shown that modifications involving this compound can alter the structural properties of peptides and proteins, potentially impacting their interactions within cellular environments . This area remains ripe for further investigation, particularly concerning disease states where glycosylation patterns are disrupted.

Mécanisme D'action

The mechanism of action of Z-HYP-OMe involves its role as a biochemical reagent. It interacts with various molecular targets and pathways, particularly in the synthesis of polypeptides and peptide drugs. The compound’s protected amino terminus and ester group allow it to participate in specific biochemical reactions, facilitating the formation of desired products .

Comparaison Avec Des Composés Similaires

- N-Cbz-L-4-Hydroxyproline methyl ester

- N-Carbobenzoxy-4-trans-hydroxy-L-proline methyl ester

- (2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Comparison: Z-HYP-OMe is unique due to its specific configuration and functional groups, which make it particularly useful in the synthesis of hydroxyproline-related polypeptides and peptide drugs. Its high purity and specific molecular structure provide advantages in various biochemical applications compared to other similar compounds .

Activité Biologique

Z-HYP-OMe, also known as Z-Hydroxyproline Methyl Ester, is a biochemical compound that has garnered attention for its potential applications in pharmaceutical and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and various applications in scientific research.

Overview

This compound is primarily used as an intermediate in the synthesis of biologically active compounds, particularly in the development of peptide drugs. Its structure allows it to participate in various biochemical reactions, making it a valuable reagent in organic synthesis and life sciences research.

This compound's biological activity is attributed to several mechanisms:

- Binding Interactions : It may interact with biomolecules, influencing their function.

- Enzyme Modulation : Potential inhibition or activation of specific enzymes has been suggested, which could alter metabolic pathways.

- Gene Expression : There are indications that this compound might affect gene expression, although detailed mechanisms remain to be elucidated.

Pharmacokinetics

This compound is characterized as a viscous liquid that is stable at room temperature. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are not fully detailed in existing literature. However, its stability suggests potential for prolonged activity in biological systems.

Research Applications

This compound has been utilized in various scientific fields:

- Organic Chemistry : As a substrate or catalyst in the synthesis of polypeptides and other complex organic molecules.

- Biochemistry : In studies investigating metabolic pathways and cellular responses to different stimuli.

- Pharmaceutical Development : Its role as an intermediate in synthesizing peptide drugs highlights its importance in medicinal chemistry .

Case Studies

While specific case studies focusing exclusively on this compound are scarce, its applications can be inferred from related research involving similar compounds:

- Synthesis of Peptide Drugs : Research has demonstrated the successful incorporation of hydroxyproline derivatives like this compound into peptide sequences to enhance stability and bioactivity.

- Biochemical Pathway Studies : Investigations into the role of hydroxyproline in collagen synthesis have indirectly highlighted the importance of this compound as a model compound for studying protein modifications .

Comparative Analysis

The following table summarizes the key characteristics and applications of this compound compared to related compounds:

| Property/Compound | This compound | Hydroxyproline | Other Derivatives |

|---|---|---|---|

| Chemical Structure | Ester derivative of hydroxyproline | Amino acid with hydroxyl group | Various modifications |

| Biological Role | Intermediate for peptide synthesis | Collagen stability | Variable based on modification |

| Stability | Stable at room temperature | Sensitive to oxidation | Varies by structure |

| Applications | Drug synthesis, biochemical research | Structural protein studies | Diverse based on specific derivatives |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Z-HYP-OMe to ensure reproducibility, and how should experimental protocols be documented?

- Methodological Answer : Synthesis protocols must include detailed reaction conditions (e.g., temperature, solvent ratios, catalysts), purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity ≥95%). Documentation should follow journal guidelines, such as separating primary data (main text) from extensive supplementary details (e.g., raw spectra) to ensure reproducibility . For novel compounds, provide full spectroscopic evidence and purity metrics, referencing established protocols for known analogs .

Q. Which analytical techniques are most reliable for assessing this compound’s structural integrity and purity in preclinical studies?

- Methodological Answer : Combine orthogonal methods:

- Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve stereochemistry.

- Purity assessment : HPLC with dual detection (UV and ELSD) to quantify impurities. Validate methods using reference standards and report limits of detection (LOD) .

Q. How can researchers design a robust literature review strategy to identify gaps in this compound’s pharmacological profile?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with Boolean search terms (e.g., “this compound” AND “kinase inhibition” NOT “commercial”) across PubMed, SciFinder, and Web of Science. Prioritize peer-reviewed studies over preprint repositories. Map gaps using tools like VOSviewer to visualize understudied mechanisms or disease models .

Advanced Research Questions

Q. What experimental design strategies minimize bias when evaluating this compound’s efficacy in heterogeneous in vivo models?

- Methodological Answer : Implement blinded randomization for treatment groups and use littermate controls to reduce genetic variability. Power analysis should determine sample size (e.g., n ≥ 8/group for murine models). Include sham-operated or vehicle-treated cohorts to account for procedural stress. Data validation via independent replication labs is critical .

Q. How should researchers resolve contradictions in this compound’s reported IC₅₀ values across different assay systems?

- Methodological Answer : Conduct meta-analysis to identify confounding variables:

- Assay conditions : Compare buffer pH, ATP concentrations, and incubation times.

- Data normalization : Standardize to positive/negative controls (e.g., staurosporine for kinase assays).

- Statistical reconciliation : Apply mixed-effects models to account for inter-study variability .

Q. What computational and experimental approaches validate this compound’s target engagement in complex biological matrices?

- Methodological Answer : Combine:

- SPR or ITC for binding affinity measurements.

- Cellular thermal shift assays (CETSA) to confirm target engagement in lysates.

- Molecular dynamics simulations to predict binding poses under physiological conditions .

Q. How can mixed-methods research frameworks address discrepancies between this compound’s in vitro potency and in vivo bioavailability?

- Methodological Answer : Integrate quantitative (e.g., PK/PD modeling) and qualitative data (e.g., metabolomics profiling). Use DOE (Design of Experiments) to optimize formulation variables (e.g., solubility enhancers, prodrug strategies). Cross-validate findings using LC-MS/MS for plasma concentration tracking .

Q. Data Management & Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices are essential for sharing this compound’s research outputs?

- Methodological Answer :

- Metadata standardization : Use platforms like Zenodo or Figshare with DOI assignment.

- Structured repositories : Deposit raw spectra in NMReDATA format, kinetic data in SBML.

- Ethical compliance : Anonymize clinical data (if applicable) and adhere to GDPR/HIPAA .

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Re-run experiments under standardized conditions (e.g., solvent, temperature). Cross-check with computational predictions (e.g., ACD/Labs or MestReNova). Publish conflicting data in supplementary files with annotated uncertainty ranges .

Q. Ethical & Methodological Frameworks

Q. Which criteria (e.g., FINER, PICO) are most effective for formulating hypothesis-driven research questions on this compound?

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64187-48-0 | |

| Record name | 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64187-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.